molecular formula C16H21NO2 B2548947 Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2089333-94-6

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2548947
CAS No.: 2089333-94-6
M. Wt: 259.349
InChI Key: WAYVGJGLPDTNGF-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the molecular formula C16H21NO2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules, including tropane alkaloids

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This type of reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

    Biology: The compound’s structure is similar to that of tropane alkaloids, which are known for their biological activity. It is studied for its potential biological effects and interactions with biological targets.

    Medicine: Due to its structural similarity to biologically active molecules, it is investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-benzyl-3-azabicyclo[321]octane-8-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYVGJGLPDTNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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